4-(Trifluoromethyl)cyclohexanecarbonitrile
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Overview
Description
4-(Trifluoromethyl)cyclohexanecarbonitrile is an organic compound with the molecular formula C8H10F3N It features a cyclohexane ring substituted with a trifluoromethyl group and a nitrile group at the 4-position
Synthetic Routes and Reaction Conditions:
Halogenation and Nitrile Formation:
Cycloaddition Reactions: Another method involves cycloaddition reactions where a suitable trifluoromethyl-containing reagent reacts with a nitrile precursor to form the desired compound.
Industrial Production Methods: Industrial production typically involves large-scale halogenation and nitrile formation reactions under controlled conditions to ensure high yield and purity. Advanced techniques such as continuous flow chemistry may also be employed to enhance efficiency and scalability.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the nitrile group to a primary amine.
Substitution: Substitution reactions can introduce various functional groups at different positions on the cyclohexane ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).
Reduction: Lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are commonly used for reduction.
Substitution: Various halogenating agents and nucleophiles can be used for substitution reactions.
Major Products Formed:
Oxidation: Trifluoromethylcyclohexanecarboxylic acid or trifluoromethylcyclohexanone.
Reduction: 4-(Trifluoromethyl)cyclohexylamine.
Substitution: Various halogenated or alkylated derivatives.
Scientific Research Applications
4-(Trifluoromethyl)cyclohexanecarbonitrile has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: It can be used as a probe in biological studies to understand the interaction of trifluoromethyl groups with biological systems.
Medicine: Its derivatives may have potential as pharmaceutical intermediates or active pharmaceutical ingredients.
Industry: It is used in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism by which 4-(Trifluoromethyl)cyclohexanecarbonitrile exerts its effects depends on its specific application. For example, in pharmaceuticals, it may interact with molecular targets such as enzymes or receptors, influencing biological pathways. The trifluoromethyl group can enhance the compound's binding affinity and metabolic stability.
Comparison with Similar Compounds
4-(Trifluoromethyl)benzonitrile: Similar structure but with a benzene ring instead of cyclohexane.
4-(Trifluoromethyl)pyridine: Contains a pyridine ring instead of cyclohexane.
4-(Trifluoromethyl)aniline: Contains an amino group instead of a nitrile group.
Uniqueness: 4-(Trifluoromethyl)cyclohexanecarbonitrile is unique due to its cyclohexane ring, which imparts different chemical and physical properties compared to its benzene or pyridine counterparts. Its trifluoromethyl group enhances its reactivity and stability, making it a valuable compound in various applications.
Properties
IUPAC Name |
4-(trifluoromethyl)cyclohexane-1-carbonitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10F3N/c9-8(10,11)7-3-1-6(5-12)2-4-7/h6-7H,1-4H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RQPXHDMPBNDCIC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1C#N)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10F3N |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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